molecular formula C20H23NO4 B13863587 (3-Methoxyphenyl)methyl 3-piperidin-4-yloxybenzoate

(3-Methoxyphenyl)methyl 3-piperidin-4-yloxybenzoate

Cat. No.: B13863587
M. Wt: 341.4 g/mol
InChI Key: IHHGTOFVWHCNIX-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)methyl 3-piperidin-4-yloxybenzoate is an organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methoxyphenyl group, a piperidinyl group, and a benzoate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)methyl 3-piperidin-4-yloxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with (3-methoxyphenyl)methanol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed:

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidinyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)methyl 3-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (3-Methoxyphenyl)methyl 3-piperidin-4-yloxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(3-methoxyphenyl)methyl 3-piperidin-4-yloxybenzoate

InChI

InChI=1S/C20H23NO4/c1-23-18-6-2-4-15(12-18)14-24-20(22)16-5-3-7-19(13-16)25-17-8-10-21-11-9-17/h2-7,12-13,17,21H,8-11,14H2,1H3

InChI Key

IHHGTOFVWHCNIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COC(=O)C2=CC(=CC=C2)OC3CCNCC3

Origin of Product

United States

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